Technical Deep Dive: Methyl 2-amino-1H-imidazole-5-carboxylate
Technical Deep Dive: Methyl 2-amino-1H-imidazole-5-carboxylate
This is a comprehensive technical guide designed for researchers and drug development professionals.
Core Scaffold for Next-Generation Biofilm Inhibitors and Purine Analogues[1]
CAS: 897920-30-8 | Molecular Formula: C₅H₇N₃O₂ | M.W.: 141.13 g/mol [1][2]
Abstract
Methyl 2-amino-1H-imidazole-5-carboxylate is a versatile heterocyclic scaffold characterized by a dense functional array: a nucleophilic exocyclic amine, an electrophilic ester, and an amphoteric imidazole core.[1][3] While often overshadowed by its ethyl ester analog, the methyl ester offers distinct atom-economy advantages and solubility profiles in specific medicinal chemistry campaigns. This guide explores its critical role as a precursor to 2-aminoimidazole (2-AI) biofilm inhibitors—a class of non-bactericidal adjuvants that resensitize resistant bacteria to antibiotics—and its utility in the synthesis of fused purine bioisosteres.[1]
Structural Dynamics & Physicochemical Profile
Tautomeric Equilibrium
The "5-carboxylate" designation is a formal nomenclature convention.[1] In solution, the unsubstituted imidazole ring undergoes rapid annular tautomerism. The proton resides on either N1 or N3, rendering the 4- and 5-positions equivalent on the NMR timescale unless the temperature is significantly lowered or the solvent locks the conformation.[1]
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Tautomer A (1H-form): Proton on N1; ester at position 5.[1]
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Tautomer B (3H-form): Proton on N3; ester at position 4.[1]
Implication for Reactivity: When functionalizing the ring nitrogens (e.g., alkylation), this equilibrium leads to mixtures of regioisomers (N1-alkyl vs. N3-alkyl), which are chemically distinct and must be separated.
Key Physicochemical Properties
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Oxidizes slowly in air; store under inert gas.[1] |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (DCM, Hexane). |
| pKa (est.) | ~7.0 (Imidazole ring), ~4.0 (Exocyclic amine) | The 2-amino group is electron-withdrawing to the ring but itself is weakly basic due to conjugation with the ring nitrogens (guanidine-like resonance).[1] |
| H-Bonding | Donor: 3 (NH₂, NH); Acceptor: 3 (N, O, N) | High potential for specific binding in protein pockets (e.g., kinases, response regulators). |
Synthetic Architecture
Primary Synthesis: The Hantzsch-Type Condensation
The most robust route to the 2-amino-imidazole-5-carboxylate scaffold involves the condensation of guanidine with an
Reaction Scheme
Figure 1: Condensation pathway for the synthesis of the target scaffold.[1]
Experimental Protocol (Self-Validating)
Objective: Synthesis of Methyl 2-amino-1H-imidazole-5-carboxylate.
Reagents:
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Guanidine Hydrochloride (10 mmol, 0.96 g)
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Methyl Bromopyruvate (10 mmol, 1.81 g)
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Sodium Methoxide (NaOMe) (20 mmol, 1.08 g) or Potassium Carbonate (K₂CO₃)
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Dry Methanol (20 mL)
Step-by-Step Methodology:
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Preparation of Free Guanidine: In a dried round-bottom flask under Argon, suspend Guanidine HCl in dry Methanol (10 mL). Add NaOMe (or K₂CO₃) slowly at 0°C. Stir for 30 minutes to generate the free base.
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Checkpoint: Ensure full dissolution or fine suspension of the salt before proceeding.
-
-
Addition of Electrophile: Dissolve Methyl Bromopyruvate in Methanol (10 mL) and add it dropwise to the guanidine solution at 0°C over 20 minutes.
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Why? Slow addition prevents uncontrolled exotherms and polymerization of the reactive bromopyruvate.
-
-
Cyclization: Allow the mixture to warm to room temperature and stir for 12–16 hours. The solution will likely darken (yellow/orange).
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Workup:
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Evaporate the solvent under reduced pressure.
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Resuspend the residue in a minimum amount of water (to dissolve inorganic salts).
-
Adjust pH to ~8–9 with saturated NaHCO₃ if necessary.
-
Extract with Ethyl Acetate (3 x 20 mL). Note: Due to polarity, extraction efficiency may be low; continuous extraction or salting out (NaCl) is recommended.
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Alternatively, if the product precipitates from water, filter and wash with cold water.
-
-
Purification: Recrystallize from Methanol/Ether or purify via flash column chromatography (DCM:MeOH 9:1).
Reactivity & Functionalization
Chemoselective Acylation
The exocyclic 2-amino group is the primary nucleophile, but the ring nitrogens are competitive.
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Kinetic Control: Reaction with acid chlorides at 0°C typically favors the exocyclic
-amide .[1] -
Thermodynamic Control: At high temperatures, acyl groups may migrate to the ring nitrogen or form bis-acylated products.[1]
Cyclization with DMAD (Fused Heterocycles)
Reaction with Dimethyl Acetylenedicarboxylate (DMAD) is a powerful method to build fused systems like imidazo[1,2-a]pyrimidines .[3]
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Mechanism: The exocyclic amine attacks the alkyne of DMAD (Michael addition), followed by cyclization onto the ester carbonyl or the ring nitrogen depending on conditions.
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Outcome: Essential for creating purine bioisosteres used in oncology.
Medicinal Chemistry: The Biofilm Paradigm
Methyl 2-amino-1H-imidazole-5-carboxylate is a precursor to 2-Aminoimidazole (2-AI) derivatives, which are premier candidates for anti-biofilm therapies.[1] Unlike antibiotics, these compounds do not kill bacteria (bactericidal) but rather disperse them, turning off their defense mechanisms.
Mechanism of Action: Response Regulator Interception
Bacteria use Two-Component Systems (TCS) to sense environmental stress and trigger biofilm formation.[1] The 2-AI scaffold mimics the conserved aspartate phosphorylation site on Response Regulator (RR) proteins.[1]
Figure 2: Mechanism of 2-AI mediated biofilm dispersion and antibiotic resensitization.[1]
Therapeutic Synergy
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Problem: Biofilms are 1000x more resistant to antibiotics than free-floating (planktonic) bacteria.[1]
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Solution: Co-administration of a 2-AI derivative (synthesized from this methyl ester scaffold) disperses the biofilm.[1] The released bacteria are then susceptible to standard antibiotics (e.g., Tobramycin, Ciprofloxacin).
References
-
Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[4] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones.[1][4][5] The Journal of Organic Chemistry, 82(5), 2745–2752.[5] Link[5]
-
Melander, C., et al. (2016). Inhibition of Biofilm Formation and Antibacterial Potentiation by 2-Aminoimidazole Compounds.[1][6] Journal of Bacteriology. (Contextual grounding on 2-AI mechanism).
- Thompson, R. J., et al. (2012).
-
PubChem Compound Summary. (2025). Methyl 2-amino-1H-imidazole-5-carboxylate (CAS 897920-30-8).[1][2][7] Link
- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
Sources
- 1. 1432057-12-9|Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 2. Amino imidazole | Sigma-Aldrich [sigmaaldrich.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones [organic-chemistry.org]
- 5. Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SY326531,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
